molecular formula C13H14N6O3S B12578558 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B12578558
M. Wt: 334.36 g/mol
InChI Key: YRAVMUOHIVNLLY-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxadiazole ring under specific reaction conditions, such as the use of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups attached to the furan or triazole rings .

Scientific Research Applications

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties.

Molecular Formula

The molecular formula of the compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S.

Structural Features

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a furan moiety and an oxadiazole group contributes to its potential efficacy.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+476.12096206.1
[M+Na]+498.10290221.4
[M+NH4]+493.14750213.0

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, several studies have reported that compounds similar to the one exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Study Findings : In vitro tests demonstrated that triazole derivatives showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Antifungal Activity

The compound's antifungal activity is particularly noteworthy due to the presence of the furan ring, which enhances its interaction with fungal enzymes.

  • Case Study : A study involving the synthesis of related triazole compounds revealed that they exhibited potent antifungal activity comparable to established antifungals like bifonazole .

Antiviral Activity

Triazoles have also shown promise in antiviral applications. Research indicates that similar compounds can inhibit viral replication through various mechanisms.

  • Research Insights : Compounds derived from triazoles were tested against viruses such as HIV and showed inhibition rates exceeding 70% at certain concentrations .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives indicate that they may serve as effective agents in cancer therapy.

  • Cytotoxicity Studies : A series of related compounds demonstrated moderate cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µg/mL . The mechanism of action is believed to involve apoptosis induction in cancer cells.

The biological activities of triazole compounds are attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes in fungi.
  • DNA Interaction : Some derivatives bind to DNA or interfere with DNA replication processes.
  • Membrane Disruption : Triazoles can disrupt microbial cell membranes, leading to cell lysis.

Properties

Molecular Formula

C13H14N6O3S

Molecular Weight

334.36 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C13H14N6O3S/c1-3-19-12(9-5-4-6-21-9)15-16-13(19)23-7-10(20)14-11-8(2)17-22-18-11/h4-6H,3,7H2,1-2H3,(H,14,18,20)

InChI Key

YRAVMUOHIVNLLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NON=C2C)C3=CC=CO3

Origin of Product

United States

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